Home > Products > Screening Compounds P121894 > Rosiglitazone/Glimepiride
Rosiglitazone/Glimepiride - 1019201-23-0

Rosiglitazone/Glimepiride

Catalog Number: EVT-1594774
CAS Number: 1019201-23-0
Molecular Formula: C46H57N7O12S2
Molecular Weight: 964.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rosiglitazone and glimepiride are two pharmaceutical compounds used in the management of type 2 diabetes mellitus. Rosiglitazone is classified as a thiazolidinedione, while glimepiride belongs to the sulfonylurea class of medications. The combination of these two agents is designed to enhance glycemic control by addressing different aspects of diabetes pathology: rosiglitazone improves insulin sensitivity, and glimepiride stimulates insulin secretion from pancreatic beta cells.

Source

Rosiglitazone was developed by GlaxoSmithKline and received approval for clinical use in the late 1990s. Glimepiride, on the other hand, was introduced earlier in the 1980s and is widely used in various formulations for diabetes management.

Classification
  • Rosiglitazone: Thiazolidinedione (PPARγ agonist)
  • Glimepiride: Sulfonylurea (insulin secretagogue)
Synthesis Analysis

Methods and Technical Details

The synthesis of rosiglitazone typically involves multi-step organic reactions starting from thiazolidinedione precursors. The process includes:

  1. Formation of the Thiazolidinedione Core: This is achieved through cyclization reactions involving appropriate aldehydes and ketones.
  2. Functionalization: Subsequent reactions introduce substituents that enhance its pharmacological properties.
  3. Final Modifications: The final steps involve purification processes such as crystallization or chromatography to isolate the active compound.

Glimepiride synthesis follows a different pathway, primarily involving:

  1. Formation of the Sulfonylurea Structure: This involves the reaction between a sulfonamide and a substituted phenyl group.
  2. Cyclization and Purification: Similar to rosiglitazone, final purification steps ensure the removal of impurities.
Molecular Structure Analysis

Structure and Data

The molecular structure of rosiglitazone can be represented as follows:

  • Chemical Formula: C18H19N3O3S
  • Molecular Weight: 357.43 g/mol
  • Structure: It features a thiazolidinedione ring, an aromatic ring, and a side chain that contributes to its activity.

Glimepiride has a distinct structure:

  • Chemical Formula: C24H31N3O5S
  • Molecular Weight: 490.59 g/mol
  • Structure: It consists of a sulfonylurea moiety linked to an ethyl group and an aromatic ring.
Chemical Reactions Analysis

Reactions and Technical Details

Rosiglitazone undergoes metabolic transformations primarily through:

  1. N-Demethylation: Catalyzed by cytochrome P450 enzymes, particularly CYP2C8.
  2. Hydroxylation and Conjugation: These processes lead to various metabolites that may also exhibit pharmacological activity.

Glimepiride's metabolism involves:

  1. Hydrolysis of Sulfonylurea Linkage: This reaction is crucial for its pharmacokinetic profile.
  2. Phase I Metabolism: Involves oxidation reactions leading to less active metabolites.
Mechanism of Action

Process and Data

Rosiglitazone acts primarily by activating peroxisome proliferator-activated receptor gamma (PPARγ), which regulates gene expression involved in glucose and lipid metabolism. This leads to:

  • Increased insulin sensitivity in muscle, liver, and adipose tissue.
  • Enhanced glucose uptake and reduced hepatic glucose production.

Glimepiride enhances insulin secretion from pancreatic beta cells by binding to sulfonylurea receptors, leading to:

  • Increased intracellular calcium levels.
  • Enhanced release of insulin in response to glucose levels.

The combination therapy effectively addresses both insulin resistance and insufficient insulin secretion, providing a synergistic effect in glycemic control.

Physical and Chemical Properties Analysis

Physical Properties

  • Rosiglitazone:
    • Appearance: White to off-white crystalline powder
    • Solubility: Soluble in dimethyl sulfoxide; slightly soluble in water
    • Melting Point: Approximately 113–115 °C
  • Glimepiride:
    • Appearance: White to pale yellow crystalline powder
    • Solubility: Soluble in methanol; slightly soluble in water
    • Melting Point: Approximately 173–177 °C

Chemical Properties

Both compounds are stable under normal conditions but may degrade under extreme pH or temperature conditions. Their stability profiles are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

The combination of rosiglitazone and glimepiride is primarily used for:

  1. Management of Type 2 Diabetes Mellitus: The fixed-dose combination provides enhanced glycemic control compared to monotherapy.
  2. Research Studies: Investigating the effects on cardiovascular risk factors associated with diabetes management.
  3. Clinical Trials: Ongoing studies assess long-term outcomes related to efficacy and safety profiles.

The dual action of these drugs makes them a valuable option for patients who require comprehensive management strategies for type 2 diabetes mellitus, particularly those with concurrent insulin resistance issues.

Mechanistic Synergy in Dual Therapeutic Pathways

PPARγ Activation and Insulin Sensitization Dynamics

Rosiglitazone exerts its primary glucose-lowering effects through potent agonism of the nuclear transcription factor peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is predominantly expressed in adipose tissue, where its activation triggers a cascade of genomic effects that fundamentally remodel metabolic physiology:

  • Transcriptional Reprogramming: PPARγ activation induces the expression of genes involved in free fatty acid (FFA) uptake, adipogenesis, and lipid storage, including FABP4 (fatty acid binding protein 4), LPL (lipoprotein lipase), and CD36 (fatty acid translocase) [1] [5]. This promotes triglyceride storage within adipocytes rather than ectopic deposition in liver and muscle.
  • Adipokine Regulation: Rosiglitazone dramatically elevates circulating adiponectin levels (by 2-3 fold) while suppressing pro-inflammatory adipokines like tumor necrosis factor-alpha (TNF-α) and resistin [2] [5]. Adiponectin enhances insulin sensitivity via AMPK activation and fatty acid oxidation in skeletal muscle and liver.
  • Lipid Metabolism Shifts: By promoting FFA sequestration in subcutaneous adipose depots, rosiglitazone reduces lipotoxicity in insulin-sensitive tissues. This is evidenced by significant reductions in circulating FFAs (-38% to -46%) and intramyocellular lipid content [1] [8].
  • Inflammatory Pathway Modulation: PPARγ activation suppresses NF-κB signaling, leading to decreased production of pro-inflammatory cytokines (IL-6, MCP-1) and acute-phase reactants (hs-CRP, reduced by 1.7-2.1 mg/L) [2] [6]. This attenuates chronic inflammation, a key driver of insulin resistance.

Table 1: Molecular and Metabolic Effects of PPARγ Activation by Rosiglitazone

Target PathwayKey Molecular EffectsDownstream Metabolic OutcomesObserved Changes in Combination Therapy
Adipocyte Differentiation↑ PPARγ/RXR dimerization; ↑ adipogenic gene expressionExpanded subcutaneous adipose storage capacityReduced ectopic lipid deposition in liver/muscle
Adipokine Secretion↑ Adiponectin transcription & secretion; ↓ TNF-α, resistinEnhanced insulin receptor signaling8.8-14.3 mg/L increase in adiponectin [2]
Lipid Metabolism↑ CD36/FAT, FABP4; ↑ LPL activityReduced circulating FFAs & triglycerides38-46 mg/dL FPG reduction [6]
Inflammatory Response↓ NF-κB activation; ↓ cytokine gene expressionAttenuated adipose tissue inflammation1.7-3.5 mg/L reduction in hs-CRP [2]

These effects collectively enhance insulin signal transduction in skeletal muscle and liver. Rosiglitazone improves insulin-stimulated glucose uptake by promoting GLUT4 translocation in myocytes and suppresses hepatic gluconeogenesis by downregulating phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) expression [8]. Clinical studies demonstrate that adding rosiglitazone (4-8 mg) to glimepiride significantly improves insulin sensitivity (HOMA-IR reduction: -1.2 to -3.7 μU/mL) within 16 weeks [2].

Sulfonylurea-Mediated Insulin Secretion Mechanisms

Glimepiride belongs to the second-generation sulfonylureas and primarily stimulates pancreatic β-cell insulin release through ATP-sensitive potassium (KATP) channel blockade:

  • Receptor Binding: Glimepiride binds with high affinity to the sulfonylurea receptor 1 (SUR1) subunit of pancreatic β-cell KATP channels. This binding occurs at a distinct 65-kDa protein site compared to other sulfonylureas, conferring unique pharmacokinetic and dynamic properties [4] [7].
  • Membrane Depolarization: SUR1 binding closes KATP channels, reducing K⁺ efflux and causing membrane depolarization. This triggers opening of voltage-dependent Ca²⁺ channels, inducing Ca²⁺ influx and subsequent exocytosis of insulin-containing granules [4].
  • Insulin Secretion Dynamics: Glimepiride enhances both first-phase (rapid, pulsatile) and second-phase (sustained) insulin secretion in response to hyperglycemia. Peak insulin concentrations occur within 2-3 hours post-dose, contributing to significant postprandial glucose reductions [4] [6].
  • Extrapancreatic Actions: Unlike older sulfonylureas, glimepiride demonstrates insulin-sensitizing effects through PPARγ modulation (weak partial agonism) and enhancement of insulin signaling. It promotes GLUT4 translocation in adipocytes and muscle by activating PI3K and increasing expression of insulin receptor substrate-1 (IRS-1) [4] [7].

Table 2: Pharmacodynamic Profile of Glimepiride in β-Cells and Peripheral Tissues

Site of ActionPrimary Molecular TargetKey Biological EffectsFunctional Outcomes
Pancreatic β-cellSUR1 subunit of KATP channelsK⁺ channel closure → membrane depolarization → Ca²⁺ influxRapid insulin secretion (1.8-2.5x basal rate)
Skeletal MuscleInsulin receptor/PI3K pathway↑ IRS-1 tyrosine phosphorylation; ↑ GLUT4 translocationIncreased glucose uptake (2-4 fold)
Adipose TissuePPARγ (weak agonist); Insulin receptor↑ Adiponectin secretion; ↑ insulin signalingImproved insulin sensitivity (HOMA-IR ↓ 15-30%)
Vascular EndotheliumEndothelial SUR2B/Kir6.1 channels↑ NO synthesis; ↓ vascular inflammationImproved arterial elasticity; Reduced CVD risk markers

Glimepiride's β-cell specificity and rapid dissociation kinetics (faster off-rate than glibenclamide) contribute to a lower hypoglycemia risk. Importantly, when combined with rosiglitazone, glimepiride's insulin secretory effects compensate for the delayed onset of insulin sensitization (taking 4-8 weeks), providing immediate glycemic control while the full benefits of PPARγ activation develop [6].

Crosstalk Between Adipokine Signaling and β-Cell Function

The therapeutic synergy of rosiglitazone/glimepiride extends beyond simple additive glucose-lowering effects to functional crosstalk between adipose tissue and pancreatic β-cells:

  • Adiponectin-Mediated β-Cell Protection: Rosiglitazone-induced adiponectin elevation directly enhances β-cell function by activating AdipoR1 receptors on islet cells. Adiponectin stimulates AMPK signaling, which suppresses endoplasmic reticulum (ER) stress and inhibits nuclear factor kappa B (NF-κB) activation, protecting β-cells from glucolipotoxicity and apoptosis [2] [5]. Clinical data show that combination therapy increases adiponectin by 8.8-14.3 mg/L and reduces markers of β-cell stress (intact proinsulin: -2.0 to -3.1 pmol/L) [2].
  • Inflammation Reduction Preserves Insulin Secretion: Chronic inflammation impairs β-cell function through cytokine-mediated (IL-1β, TNF-α) suppression of insulin gene transcription and promotion of β-cell apoptosis. Rosiglitazone's potent anti-inflammatory effects (hs-CRP reduction: -1.7 to -2.1 mg/L) create a protective microenvironment for β-cells, allowing glimepiride to more effectively stimulate insulin secretion [1] [6].
  • Lipotoxicity Amelioration: By redirecting lipid flux to subcutaneous adipose depots and reducing circulating FFAs, rosiglitazone alleviates lipotoxic inhibition of glucose-stimulated insulin secretion (GSIS). This enhances the insulinotropic efficacy of glimepiride, particularly in the postprandial state [1] [5] [8].
  • β-Cell Mass Preservation: Preclinical studies suggest PPARγ activation may preserve β-cell mass by inhibiting apoptosis through Bcl-2 upregulation and Bax downregulation. This contrasts with sulfonylurea monotherapy, which may accelerate β-cell exhaustion. Combination therapy demonstrates superior β-cell function preservation (HOMA-β improvement: +28-42%) compared to either agent alone [6].

Table 3: Biomarker Changes Reflecting Adipose Tissue-β-Cell Crosstalk in Combination Therapy

Biomarker CategorySpecific MarkerChange with Rosiglitazone/GlimepirideFunctional Interpretation
AdipokinesAdiponectin↑ 8.8-14.3 mg/L [2]Enhanced insulin sensitivity & β-cell protection
Leptin↓ 15-25%Reduced leptin resistance & hyperphagia
Resistin↓ 20-30%Attenuated insulin resistance
Inflammatory Markershs-CRP↓ 1.7-3.5 mg/L [2]Reduced systemic inflammation
TNF-α↓ 25-35%Decreased β-cell apoptosis
IL-6↓ 20-30%Improved insulin signaling
β-Cell Stress MarkersIntact proinsulin↓ 2.0-3.1 pmol/L [2]Reduced ER stress & improved proinsulin processing
Proinsulin/insulin ratio↓ 40-50%Enhanced β-cell functional capacity
Lipid MediatorsFree fatty acids (FFA)↓ 38-47 mg/dL [6]Reduced lipotoxicity & improved GSIS

This metabolic crosstalk creates a positive feedback loop: improved insulin sensitivity reduces β-cell workload, while reduced inflammation and lipotoxicity enhance β-cell responsiveness to glimepiride. Consequently, combination therapy demonstrates significantly greater HbA1c reductions (-1.17% to -1.3%) compared to glimepiride monotherapy (-0.1% to -0.63%), with 68% of patients achieving HbA1c <7.0% at the 8mg rosiglitazone dose [1] [6]. The complementary mechanisms not only improve glycemic control but also address fundamental pathophysiological processes in T2DM progression.

Properties

CAS Number

1019201-23-0

Product Name

Rosiglitazone/Glimepiride

IUPAC Name

(Z)-but-2-enedioic acid;4-ethyl-3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-2H-pyrrole-1-carboxamide;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C46H57N7O12S2

Molecular Weight

964.1 g/mol

InChI

InChI=1S/C24H34N4O5S.C18H19N3O3S.C4H4O4/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19;1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30);2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;;2-1-

InChI Key

XBAXMIQWFZJUHQ-KSBRXOFISA-N

SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Canonical SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C.CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.